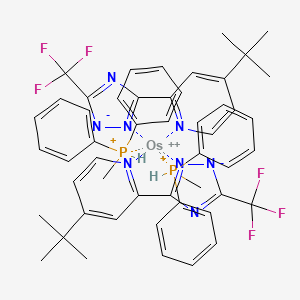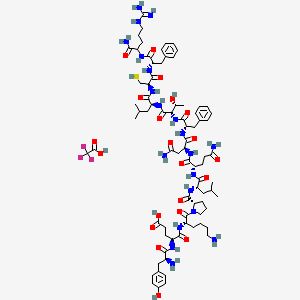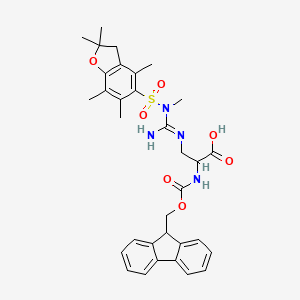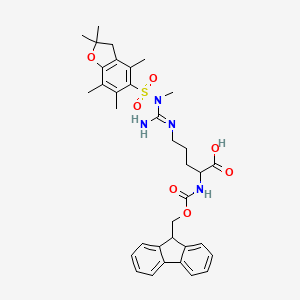![molecular formula C48H74S4Sn2 B1496389 [4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)
[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound with the molecular formula C48H74S4Sn2. This compound is known for its applications in organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices .
Métodos De Preparación
The synthesis of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves a multi-step process. One common method includes the Stille coupling reaction, where a stannylated thiophene derivative is coupled with a dibromo benzo[1,2-b:4,5-b’]dithiophene under palladium catalysis . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Análisis De Reacciones Químicas
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form larger conjugated systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Optoelectronic Devices: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution reactions.
Mecanismo De Acción
The mechanism of action of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) in optoelectronic applications involves its ability to form conjugated systems that facilitate charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units provide a planar structure that enhances π-π stacking interactions, improving the material’s electronic properties .
Comparación Con Compuestos Similares
Similar compounds to (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has a similar structure but with different alkyl side chains, affecting its solubility and electronic properties.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic solar cells.
The uniqueness of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its specific side chains and stannane groups, which influence its reactivity and suitability for various applications .
Propiedades
Fórmula molecular |
C48H74S4Sn2 |
|---|---|
Peso molecular |
1016.8 g/mol |
Nombre IUPAC |
[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-26,31-32H,5-20,29-30H2,1-4H3;6*1H3;; |
Clave InChI |
VMZHTFQBZVNIIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


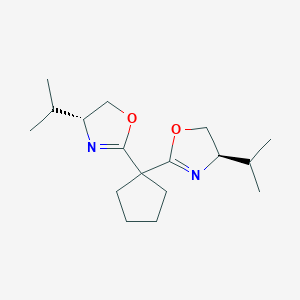
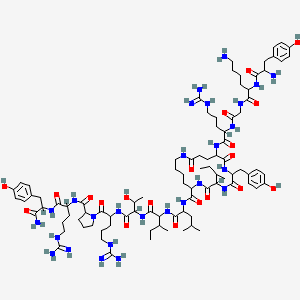
![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)
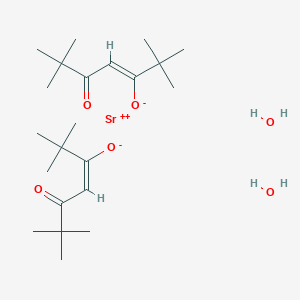

![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
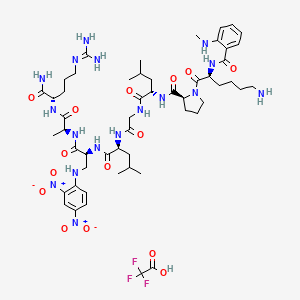
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)
